molecular formula C19H20N2O3 B3003652 2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide CAS No. 850905-05-4

2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide

Cat. No.: B3003652
CAS No.: 850905-05-4
M. Wt: 324.38
InChI Key: BTYKVDCXPBZQRV-UHFFFAOYSA-N
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Description

2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide is an acetamide derivative featuring a tetrahydroisoquinoline core substituted with an ethyl group at the 2-position and an oxygen-linked acetamide moiety at the 5-position.

Properties

IUPAC Name

2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-21-12-11-15-16(19(21)23)9-6-10-17(15)24-13-18(22)20-14-7-4-3-5-8-14/h3-10H,2,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYKVDCXPBZQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Amide Bond: The final step involves coupling the tetrahydroisoquinoline derivative with N-phenylacetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or selective catalysts to improve reaction rates and yields.

    Purification Techniques: Employing advanced purification methods like chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Isoquinoline Substituents

  • 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide (): Key Differences: The benzyl substituent at the 2-position replaces the ethyl group, increasing lipophilicity and steric bulk. The acetamide nitrogen is linked to a 3-methylphenyl group instead of an unsubstituted phenyl. Implications: The benzyl group may enhance hydrophobic interactions in binding pockets, while the m-tolyl substituent could alter metabolic stability compared to the parent compound .

N-Phenylacetamide Derivatives with Varied Backbones

  • 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide (): Key Differences: Replaces the tetrahydroisoquinoline-oxy group with a diarylpyrimidinylamino moiety. Biological Relevance: Demonstrated activity as reverse transcriptase inhibitors, highlighting the acetamide scaffold’s versatility in targeting viral enzymes. The pyrimidine ring likely contributes to π-π stacking in the binding site .

2-Oxoindoline-Based Analogues ()**:

  • Example: 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (Compound 15)
  • Key Differences: Features a 2-oxoindoline core instead of tetrahydroisoquinoline, with a hydroxy group adjacent to the ketone.

Benzo[d][1,3]dioxol-5-yl Substituted Acetamide ()**:

  • Example: 2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxonaphtho[2,3-c]furan-4-yl)oxy)-N-phenylacetamide (Compound 2.13)
  • Key Differences : Incorporates a naphthofuran backbone with a methylenedioxy group, enhancing aromaticity and electron density.
  • Synthesis Note: Prepared using HCTU and DIPEA, suggesting shared synthetic routes for similar acetamides .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula (Example) Notable Activity Reference
2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide Tetrahydroisoquinoline 2-ethyl, N-phenyl C₂₀H₂₀N₂O₃ Not reported -
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide Tetrahydroisoquinoline 2-benzyl, N-(3-methylphenyl) C₂₇H₂₅N₂O₃ Not reported
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide Diarylpyrimidine 4,6-diphenylpyrimidin-2-ylamino C₂₄H₂₀N₄O Reverse transcriptase inhibition
2-Hydroxy-2-(5-methyl-2-oxoindolin-3-ylidene)-N-phenylacetamide (Compound 15) 2-Oxoindoline 5-methylindolin-3-ylidene, N-phenyl C₁₉H₁₆N₂O₃ Not reported
Compound 2.13 () Naphtho[2,3-c]furan Benzo[d][1,3]dioxol-5-yl, 6,7-dimethoxy C₂₉H₂₂N₂O₇ Not reported

Research Findings and Implications

  • Reverse Transcriptase Inhibition : highlights the role of N-phenylacetamide derivatives in targeting viral enzymes, suggesting the parent compound could be optimized for similar applications .
  • Structure-Activity Relationships (SAR) :
    • Substituting ethyl with benzyl () may enhance binding to hydrophobic targets but could reduce solubility.
    • The unsubstituted phenyl group in the parent compound might offer metabolic stability advantages over methyl-substituted analogues .

Biological Activity

The compound 2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide is a derivative of isoquinoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C18H22N2O3C_{18}H_{22}N_{2}O_{3} with a molecular weight of approximately 314.38 g/mol. The structure features a tetrahydroisoquinoline moiety linked to a phenylacetamide group, which is significant for its biological interactions.

PropertyValue
Molecular Weight314.38 g/mol
LogP3.45
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. A study by Zhang et al. (2020) demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and PCNA .

Neuroprotective Effects

Isoquinoline derivatives have also shown promise in neuroprotection. In a study focusing on neurodegenerative diseases, compounds related to this structure were found to inhibit oxidative stress and inflammation in neuronal cells. This was attributed to their ability to modulate the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative damage .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro assays revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
  • Antioxidant Activity : Modulation of oxidative stress markers and enhancement of endogenous antioxidant defenses.
  • Antimicrobial Mechanism : Interference with bacterial cell wall synthesis and metabolic pathways essential for bacterial growth.

Study 1: Anticancer Properties

In a controlled experiment involving human cancer cell lines (HeLa and MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells after treatment with concentrations above 10 µM.

Study 2: Neuroprotection

A model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuronal cells showed that pre-treatment with the compound significantly reduced cell death and maintained mitochondrial integrity compared to untreated controls.

Study 3: Antimicrobial Efficacy

A series of agar diffusion tests revealed that the compound exhibited zones of inhibition ranging from 12 mm to 18 mm against selected bacterial strains at concentrations between 50 µg/mL and 200 µg/mL.

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